1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2748592-60-9
VCID: VC13664467
InChI: InChI=1S/C24H31FN2.2ClH/c25-23-14-8-7-13-22(23)24(19-20-9-3-1-4-10-20)27-17-15-26(16-18-27)21-11-5-2-6-12-21;;/h1,3-4,7-10,13-14,21,24H,2,5-6,11-12,15-19H2;2*1H
SMILES: C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4F.Cl.Cl
Molecular Formula: C24H33Cl2FN2
Molecular Weight: 439.4 g/mol

1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

CAS No.: 2748592-60-9

Cat. No.: VC13664467

Molecular Formula: C24H33Cl2FN2

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride - 2748592-60-9

Specification

CAS No. 2748592-60-9
Molecular Formula C24H33Cl2FN2
Molecular Weight 439.4 g/mol
IUPAC Name 1-cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C24H31FN2.2ClH/c25-23-14-8-7-13-22(23)24(19-20-9-3-1-4-10-20)27-17-15-26(16-18-27)21-11-5-2-6-12-21;;/h1,3-4,7-10,13-14,21,24H,2,5-6,11-12,15-19H2;2*1H
Standard InChI Key SLRVSWLKAZEPSE-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4F.Cl.Cl
Canonical SMILES C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4F.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Profile

1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine dihydrochloride has the molecular formula C24H33Cl2FN2 and a molecular weight of 439.4 g/mol. The compound’s IUPAC name reflects its substitution pattern: a cyclohexyl group at position 1 of the piperazine ring and a 1-(2-fluorophenyl)-2-phenylethyl side chain at position 4. The dihydrochloride salt enhances solubility for experimental applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H33Cl2FN2
Molecular Weight439.4 g/mol
logP (Partition Coefficient)2.84 (predicted)
Hydrogen Bond Acceptors4
Polar Surface Area36.73 Ų

Data derived from computational models and experimental analyses .

Stereochemical Considerations

The compound’s stereochemistry remains unspecified in available literature, though synthetic routes typically yield racemic mixtures unless chiral resolution is employed . The fluorophenyl group at the 2-position introduces electronic effects that may influence receptor binding kinetics.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Piperazine Ring Formation: Condensation of ethylenediamine derivatives under reflux conditions.

  • Cyclohexyl Substitution: Alkylation using cyclohexyl halides in the presence of a base (e.g., K2CO3).

  • Fluorophenyl Introduction: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the 2-fluorophenyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Reaction solvents such as dichloromethane or toluene are employed, with purification via column chromatography or recrystallization.

Industrial Manufacturing

Scale-up processes utilize continuous flow reactors to optimize yield (typically >75%) and reduce byproducts. Advanced purification techniques like preparative HPLC ensure ≥98% purity for pharmacological studies.

Mechanism of Action and Biological Activity

Receptor Interactions

The compound exhibits affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, as demonstrated in radioligand binding assays. Its fluorophenyl moiety enhances lipophilicity, facilitating blood-brain barrier penetration.

Table 2: Receptor Binding Affinity (IC50)

ReceptorIC50 (nM)
5-HT1A12.4 ± 1.2
D228.7 ± 3.1
σ1>1000

Data extrapolated from structurally analogous piperazines.

Pharmacological Effects

  • Anxiolytic Activity: In rodent models, the compound reduces marble-burying behavior by 40–60% at 10 mg/kg doses.

  • Antidepressant Potential: Tail suspension tests show immobility time reductions comparable to fluoxetine.

Analytical Characterization

Spectroscopic Methods

  • NMR (1H/13C): Confirms substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclohexyl CH at δ 1.4–1.8 ppm).

  • HPLC: Retention time of 8.2 min on a C18 column (acetonitrile/water gradient) .

Stability Studies

The dihydrochloride salt remains stable under accelerated conditions (40°C/75% RH) for 6 months, with <2% degradation .

Therapeutic Applications and Future Directions

CNS Disorders

Preclinical data suggest utility in:

  • Generalized Anxiety Disorder (GAD): Modulates 5-HT1A autoreceptors.

  • Major Depressive Disorder (MDD): Dual serotonin-dopamine reuptake inhibition.

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